2-(2-Methoxyethyl)phenol
Overview
Description
2-(2-Methoxyethyl)phenol, also known as O-(2-Methoxyethyl)phenol, is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by the presence of a methoxyethyl group attached to the phenol ring. This compound is known for its potential use as an impurity in the pharmaceutical industry, particularly in the production of Metoprolol, a beta-adrenergic blocker used to manage abnormal heart rhythms .
Mechanism of Action
Target of Action
2-(2-Methoxyethyl)phenol, also known as p-(2-Methoxyethyl) phenol, is primarily used in the synthesis of metoprolol , a drug effective in the therapy of cardiovascular disease . Therefore, the primary targets of this compound are likely to be the same as those of metoprolol, which are β1-adrenergic receptors in the heart and blood vessels .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis of metoprolol and the subsequent blocking of β1-adrenergic receptors . Phenolic compounds, which include this compound, are synthesized via the shikimate pathway in plants . Once synthesized, these compounds can affect various biochemical pathways, including those involved in stress responses .
Pharmacokinetics
Studies on similar compounds suggest that they are resistant to nuclease metabolism in both plasma and tissue . The plasma clearance of these compounds is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, methoxyphenols, which include this compound, play an important role in the formation of secondary organic aerosols in the atmosphere . Their chemical transformation and migration in the atmosphere can affect their action and efficacy .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethyl)phenol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the hydroxyl group of the phenol, which can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect the activity of signaling molecules such as kinases and phosphatases, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic and cause adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing 2-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .
Industrial Production Methods: Another industrial method involves the reaction of methyl vinyl ether with 4-bromonitrobenzene. This reaction produces 4-(2-Methoxyethyl)phenol, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, and halo derivatives of phenol.
Scientific Research Applications
2-(2-Methoxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds.
Comparison with Similar Compounds
4-(2-Methoxyethyl)phenol: Similar in structure but differs in the position of the methoxyethyl group.
3-Methoxyphenol: Contains a methoxy group at the meta position relative to the hydroxyl group.
4-Methoxyphenol: Contains a methoxy group at the para position relative to the hydroxyl group.
Uniqueness: 2-(2-Methoxyethyl)phenol is unique due to the specific positioning of the methoxyethyl group, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-(2-methoxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHRGVQRCCZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627284 | |
Record name | 2-(2-Methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330976-39-1 | |
Record name | 2-(2-Methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of 2-(2-Methoxyethyl)phenol described in the paper?
A1: The paper presents a novel synthesis route for this compound utilizing dimethyl carbonate (DMC) in acidic conditions []. This method is notable because it exploits the ability of the 2-(2-hydroxyethyl)phenol starting material to stabilize a phenonium ion intermediate. DMC plays a triple role in this process, acting as a solvent, a methoxycarbonylation agent, and a leaving group. The proposed mechanism involves DMC-mediated formation of the phenonium ion, followed by transformation into this compound. This intermediate then undergoes intramolecular cyclization to yield the final cyclic ether product []. This approach highlights the versatility of DMC and offers a new perspective on the synthesis of this compound and related compounds.
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